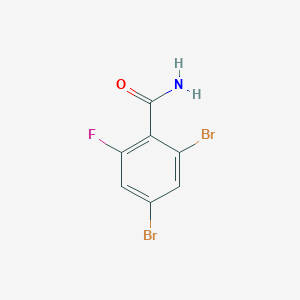

2,4-Dibromo-6-fluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOOEWMHYXUNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties of 2,4-Dibromo-6-fluorobenzamide

This compound is a polyhalogenated aromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the benzene ring, creates a distinct electronic landscape that imparts specific reactivity and properties. The presence of multiple halogen atoms offers regioselective handles for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. The benzamide moiety provides hydrogen bonding capabilities and a site for further chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for professionals in research and drug development.

Section 1: Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in experimental work. These properties dictate the conditions required for storage, handling, and reaction setup.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 904285-17-2

-

Molecular Formula: C₇H₄Br₂FNO

-

Synonyms: Benzamide, 2,4-dibromo-6-fluoro-

Physicochemical Data

The properties listed below are crucial for predicting the compound's behavior in various solvents and thermal conditions. Note that several of these values are computationally predicted, as is common for specialized research chemicals where extensive physical characterization may not be publicly available.

| Property | Value | Source |

| Molecular Weight | 296.92 g/mol | |

| Density | 2.051 ± 0.06 g/cm³ (Predicted) | |

| Boiling Point | 269.7 ± 40.0 °C (Predicted) | |

| pKa | 14.34 ± 0.50 (Predicted) | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Section 2: Molecular Structure and Spectroscopic Profile

Understanding the molecular structure is key to predicting reactivity. The electronic effects of the substituents create a unique chemical environment, which can be elucidated through various spectroscopic techniques.

Electronic and Structural Influences

The chemical behavior of this compound is governed by the interplay of its functional groups. The bromine and fluorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). The amide group, conversely, can donate electron density into the ring through resonance (+M). This push-pull dynamic makes the aromatic ring generally electron-poor, influencing its reactivity in substitution reactions.

Caption: Electronic effects on the this compound ring.

Expected Spectroscopic Signatures

While specific spectra for this exact compound are not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region would likely show two distinct signals, each corresponding to a single proton on the ring. These would appear as complex multiplets due to coupling with each other and with the fluorine atom. The amide protons (-NH₂) would typically

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-6-fluorobenzamide

Abstract: This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 2,4-Dibromo-6-fluorobenzamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-fluoroaniline, and proceeds through a six-step sequence involving protection, regioselective bromination, deprotection, Sandmeyer reaction, hydrolysis, and final amidation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a polyhalogenated aromatic compound of significant interest in the synthesis of novel pharmaceutical agents. The specific arrangement of the bromine and fluorine substituents on the benzamide scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide details a strategic and efficient synthesis pathway, designed to provide a reliable and scalable method for obtaining this key intermediate.

The chosen synthetic route begins with the protection of the highly activating amino group of 2-fluoroaniline, which facilitates a controlled and regioselective introduction of two bromine atoms. Subsequent deprotection and a Sandmeyer reaction—a cornerstone of aromatic chemistry—are employed to install the nitrile functionality, which is then hydrolyzed to the corresponding carboxylic acid. The final amidation is achieved through the formation of a highly reactive acyl chloride intermediate, ensuring an efficient conversion to the desired this compound.

This guide emphasizes the rationale behind the selection of reagents and reaction conditions at each stage, providing a thorough understanding of the underlying chemical principles.

Overall Synthesis Workflow

Caption: Overall six-step synthesis pathway for this compound.

Detailed Synthesis Pathway and Experimental Protocols

PART 1: Synthesis of 2,4-Dibromo-6-fluoroaniline

Step 1: Acetylation of 2-Fluoroaniline to N-(2-fluorophenyl)acetamide

-

Rationale: The amino group of 2-fluoroaniline is a strong activating group in electrophilic aromatic substitution, which can lead to over-bromination and a mixture of products. Acetylation protects the amino group as an acetamido group, which is still activating and ortho-, para-directing but less so than a free amino group, allowing for more controlled bromination.[1][2]

-

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-fluoroaniline (10.0 g, 90.0 mmol).

-

Add 50 mL of water and 5 mL of concentrated hydrochloric acid. Stir until the aniline salt dissolves.

-

In a separate beaker, dissolve sodium acetate (11.1 g, 135 mmol) in 40 mL of water.

-

To the stirred aniline hydrochloride solution, add acetic anhydride (10.2 mL, 108 mmol) in one portion.

-

Immediately add the sodium acetate solution to the reaction mixture.

-

Stir vigorously for 15 minutes. A white precipitate of N-(2-fluorophenyl)acetamide will form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and air dry.

-

The crude product can be used in the next step without further purification. Expected yield: >90%.

-

Step 2: Dibromination of N-(2-fluorophenyl)acetamide

-

Rationale: The acetamido group directs the incoming electrophile (bromine) to the ortho and para positions. As the para position is unsubstituted, it will be brominated first, followed by one of the ortho positions. The fluorine atom is a deactivating group but is also ortho-, para-directing. The combined directing effects lead to bromination at positions 4 and 6 (ortho and para to the acetamido group).

-

Experimental Protocol:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve N-(2-fluorophenyl)acetamide (13.8 g, 90.0 mmol) in 150 mL of glacial acetic acid.

-

Cool the solution to 10-15 °C in an ice-water bath.

-

From the dropping funnel, add a solution of bromine (10.3 mL, 200 mmol) in 30 mL of glacial acetic acid dropwise over 1 hour, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into 500 mL of ice-water with stirring.

-

A precipitate of N-(2,4-dibromo-6-fluorophenyl)acetamide will form.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

-

Step 3: Hydrolysis of N-(2,4-dibromo-6-fluorophenyl)acetamide to 2,4-Dibromo-6-fluoroaniline

-

Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding the desired 2,4-dibromo-6-fluoroaniline.

-

Experimental Protocol:

-

In a 500 mL round-bottom flask, place the crude N-(2,4-dibromo-6-fluorophenyl)acetamide from the previous step.

-

Add 100 mL of ethanol and 100 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and then pour it into 400 mL of ice-water.

-

Neutralize the solution by slowly adding concentrated aqueous ammonia until the pH is approximately 8-9. A precipitate will form.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dibromo-6-fluoroaniline.

-

PART 2: Synthesis of 2,4-Dibromo-6-fluorobenzoic Acid

Step 4: Sandmeyer Reaction of 2,4-Dibromo-6-fluoroaniline to 2,4-Dibromo-6-fluorobenzonitrile

-

Rationale: The Sandmeyer reaction is a powerful method for converting an arylamine into a variety of other functional groups via a diazonium salt intermediate.[3][4] In this step, the aniline is converted to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst to form the benzonitrile.[5]

-

Experimental Protocol:

-

In a 500 mL beaker, dissolve 2,4-dibromo-6-fluoroaniline (20.0 g, 74.4 mmol) in a mixture of 100 mL of water and 20 mL of concentrated hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (5.4 g, 78.1 mmol) in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete to form the diazonium salt solution.

-

In a separate 1 L three-necked flask, prepare a solution of copper(I) cyanide (8.0 g, 89.3 mmol) and sodium cyanide (8.9 g, 181.6 mmol) in 100 mL of water. Warm the solution to 60 °C and then cool to room temperature.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will occur.

-

After the addition is complete, heat the mixture at 60 °C for 1 hour.

-

Cool the mixture to room temperature and extract with toluene (3 x 100 mL).

-

Wash the combined organic layers with 10% aqueous sodium hydroxide and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4-dibromo-6-fluorobenzonitrile.

-

Step 5: Hydrolysis of 2,4-Dibromo-6-fluorobenzonitrile to 2,4-Dibromo-6-fluorobenzoic Acid

-

Rationale: The nitrile group is hydrolyzed under acidic conditions to the corresponding carboxylic acid.

-

Experimental Protocol:

-

To the crude 2,4-dibromo-6-fluorobenzonitrile from the previous step, add 100 mL of 70% aqueous sulfuric acid.

-

Heat the mixture to reflux (approximately 140-150 °C) for 3 hours.

-

Cool the reaction mixture and pour it onto 500 g of crushed ice.

-

The solid 2,4-dibromo-6-fluorobenzoic acid will precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

The product can be recrystallized from an ethanol-water mixture if further purification is needed.

-

PART 3: Synthesis of this compound

Step 6: Amidation of 2,4-Dibromo-6-fluorobenzoic Acid

-

Rationale: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride. This acyl chloride readily reacts with ammonia to form the final benzamide product.

-

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,4-dibromo-6-fluorobenzoic acid (10.0 g, 33.6 mmol) in 50 mL of toluene.

-

Add thionyl chloride (7.3 mL, 100.8 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Heat the mixture to reflux for 3 hours. The solid will dissolve as the reaction proceeds.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the resulting crude 2,4-dibromo-6-fluorobenzoyl chloride in 50 mL of anhydrous tetrahydrofuran (THF).

-

In a separate flask, cool 100 mL of concentrated aqueous ammonia to 0 °C in an ice bath.

-

Slowly add the THF solution of the acyl chloride to the cold ammonia solution with vigorous stirring.

-

A precipitate of this compound will form.

-

Stir the mixture for 1 hour at 0 °C.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Mechanistic Insights

Mechanism of the Sandmeyer Reaction

Caption: Mechanism of the Sandmeyer reaction for the conversion of an aniline to a benzonitrile.

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] The key steps involve the initial formation of a diazonium salt from the arylamine and nitrous acid. This is followed by a single electron transfer from the copper(I) catalyst to the diazonium salt, which then fragments to release nitrogen gas and form an aryl radical. This radical is then captured by the copper(II) species, which transfers the cyanide ligand to the aryl radical to form the final product and regenerate the copper(I) catalyst.[5]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 2-Fluoroaniline | C₆H₆FN | 111.12 | Colorless to pale yellow liquid | 348-54-9 |

| N-(2-fluorophenyl)acetamide | C₈H₈FNO | 153.15 | White solid | 349-33-7 |

| 2,4-Dibromo-6-fluoroaniline | C₆H₄Br₂FN | 268.91 | Solid | 65896-11-9 |

| 2,4-Dibromo-6-fluorobenzonitrile | C₇H₂Br₂FN | 278.91 | Solid | 1393585-66-4 |

| 2,4-Dibromo-6-fluorobenzoic Acid | C₇H₃Br₂FO₂ | 297.90 | Off-white solid | 183065-69-2 |

| This compound | C₇H₄Br₂FNO | 296.92 | White to off-white solid | 904285-17-2 |

Table 2: Spectroscopic Data for Key Intermediates and Final Product

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 2,4-Dibromo-6-fluorobenzoic Acid | ~7.8 (s, 1H), ~7.6 (s, 1H), ~13.5 (br s, 1H) | ~165 (C=O), ~158 (C-F), ~138 (C-Br), ~135 (CH), ~125 (CH), ~120 (C-Br), ~115 (C-COOH) | ~3000 (O-H), ~1700 (C=O), ~1250 (C-F) | 296, 298, 300 (M⁺) |

| This compound | ~7.9 (s, 1H), ~7.7 (s, 1H), ~7.5 (br s, 1H, NH), ~7.2 (br s, 1H, NH) | ~168 (C=O), ~157 (C-F), ~137 (C-Br), ~134 (CH), ~126 (CH), ~121 (C-Br), ~118 (C-CONH₂) | ~3400 & ~3200 (N-H), ~1660 (C=O), ~1240 (C-F) | 295, 297, 299 (M⁺) |

Note: The spectroscopic data presented are approximate values based on typical shifts for similar structures and should be confirmed by experimental analysis. Specific spectra can be found in chemical databases and supplier websites.[6]

Safety and Handling

This synthesis involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation can be fatal. Handle with extreme caution in a fume hood.[3][7]

-

Acetic Acid: Corrosive and can cause skin and eye burns. The vapor is irritating to the respiratory system.

-

Thionyl Chloride: Highly corrosive and reacts violently with water to produce toxic gases (HCl and SO₂). Causes severe burns. Must be handled in a dry environment.

-

Sodium Nitrite: Toxic if swallowed and an oxidizing agent. Contact with combustible materials may cause fire.[8][9][10][11][12]

-

Hydrobromic Acid: A strong, corrosive acid. Causes severe skin and eye burns.

Always consult the Safety Data Sheet (SDS) for each chemical before use and have appropriate spill containment and emergency procedures in place.

Conclusion

The synthetic pathway detailed in this guide provides a logical and efficient method for the preparation of this compound from 2-fluoroaniline. By employing a strategic protection-functionalization-deprotection sequence, this multi-step synthesis allows for the controlled and regioselective introduction of the desired substituents. The protocols provided, along with the mechanistic and safety information, serve as a comprehensive resource for researchers in the field of medicinal and synthetic organic chemistry.

References

- 1. ias.ac.in [ias.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. byjus.com [byjus.com]

- 6. 2,4-DIBROMO-6-FLUOROBENZOIC ACID(183065-69-2) 1H NMR spectrum [chemicalbook.com]

- 7. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 8. fishersci.com [fishersci.com]

- 9. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemtradelogistics.com [chemtradelogistics.com]

- 12. hillbrothers.com [hillbrothers.com]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dibromo-6-fluorobenzamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-Dibromo-6-fluorobenzamide (CAS No. 904285-17-2). Designed for researchers, scientists, and professionals in drug development, this document outlines the principles and expected outcomes for the structural elucidation of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section details the theoretical basis for the expected spectral features, explains the causality behind experimental choices, and provides detailed protocols for data acquisition. While experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a robust predictive analysis.

Introduction: The Structural Significance of this compound

This compound is a polyhalogenated aromatic amide. The unique substitution pattern on the benzene ring—featuring two bromine atoms, a fluorine atom, and an amide group—creates a distinct electronic environment that influences its chemical reactivity and potential biological activity. Accurate structural confirmation is the bedrock of any chemical research or development program, ensuring the identity and purity of the compound under investigation. Spectroscopic methods offer a non-destructive and highly detailed approach to achieving this confirmation.

This guide is structured to provide both a theoretical and practical framework for analyzing this molecule. We will dissect the expected spectroscopic fingerprint of this compound, offering insights into how its constituent functional groups and their positions manifest in different analytical techniques.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular architecture. The interplay between the electron-withdrawing inductive effects of the halogen atoms and the resonance effects of the amide group dictates the electronic distribution and, consequently, the spectroscopic properties of the molecule.

2,4-Dibromo-6-fluorobenzamide NMR and mass spectrometry data

An In-depth Technical Guide to the Nuclear Magnetic Resonance and Mass Spectrometry of 2,4-Dibromo-6-fluorobenzamide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (C₇H₄Br₂FNO), a halogenated aromatic compound of interest in synthetic and medicinal chemistry. Leveraging foundational principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), this document outlines the predicted spectral features and provides a robust framework for the empirical verification of the molecule's structure. Detailed protocols for data acquisition are included to ensure reproducibility. This guide is intended for researchers, chemists, and quality control professionals who require a deep understanding of the structural elucidation of complex halogenated molecules.

Introduction: The Structural Significance of this compound

Polyhalogenated benzamides are a class of compounds with significant utility as building blocks in the development of pharmaceuticals and agrochemicals.[1] The specific arrangement of substituents in this compound—two bromine atoms, a fluorine atom, and a primary amide group on a benzene ring—creates a unique electronic and steric environment. This substitution pattern governs the molecule's reactivity and its interactions in biological systems.

Accurate and unambiguous structural confirmation is paramount. NMR and MS are the cornerstone analytical techniques for this purpose, providing orthogonal and complementary data. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms through spin-spin coupling, while mass spectrometry provides the exact molecular weight and reveals structural motifs through characteristic fragmentation patterns.[2] This guide will deconstruct the predicted ¹H, ¹³C, ¹⁹F NMR, and MS data for this specific molecule.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity. For this compound, ¹H, ¹⁹F, and ¹³C NMR are all highly informative.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the two amide protons.

-

Amide Protons (-CONH₂): These protons typically appear as two broad singlets in the range of 7.5-8.5 ppm. Their chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and restricted rotation around the C-N bond.

-

Aromatic Protons (Ar-H):

-

H-5: This proton is ortho to a bromine atom and meta to the other bromine and the fluorine atom. It is expected to be the most downfield of the aromatic signals. Crucially, it will exhibit coupling to the adjacent fluorine atom (³JHF, typically 5-8 Hz) and a smaller long-range coupling to H-3 (⁴JHH, typically 2-3 Hz). This would result in a doublet of doublets.

-

H-3: This proton is ortho to a bromine atom and meta to the amide and the other bromine. It will show long-range coupling to H-5 (⁴JHH) and the fluorine atom (⁴JHF, typically 2-4 Hz), also appearing as a doublet of doublets.

-

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| -NH₂ | ~8.2 | br s | - | Exchangeable protons, deshielded by carbonyl. |

| -NH₂' | ~7.8 | br s | - | Exchangeable protons, potentially non-equivalent. |

| H-5 | 7.9 - 8.1 | dd | ³JHF ≈ 7 Hz, ⁴JHH ≈ 2.5 Hz | Deshielded by ortho-F and para-Br. |

| H-3 | 7.7 - 7.9 | dd | ⁴JHH ≈ 2.5 Hz, ⁴JHF ≈ 3 Hz | Deshielded by ortho-Br. |

Fluorine (¹⁹F) NMR Spectroscopy

With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[3]

-

Fluorine Signal (F-6): A single fluorine environment is present. The signal for F-6 is anticipated to appear in the typical range for aryl fluorides (-100 to -140 ppm relative to CFCl₃).[4] The signal will be split into a doublet of doublets due to coupling with the ortho proton H-5 (³JHF) and the meta proton H-3 (⁴JHF). This coupling pattern provides direct evidence for the relative positions of the fluorine and hydrogen atoms on the aromatic ring.

Table 2: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|

| F-6 | -105 to -115 | dd | ³JHF ≈ 7 Hz, ⁴JHF ≈ 3 Hz | Typical range for a fluorine atom ortho to an amide group and a bromine atom.[5] |

Carbon (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to each carbon atom in the unique electronic environment. The signals will be influenced by the electronegativity of the halogen substituents and will exhibit C-F coupling.

-

Carbonyl Carbon (-C=O): Expected in the range of 165-170 ppm.

-

Aromatic Carbons:

-

C-F (C-6): This carbon will appear at a high chemical shift (downfield) due to the direct attachment of the highly electronegative fluorine atom. It will also exhibit a very large one-bond coupling constant (¹JCF, typically 240-260 Hz).

-

C-Br (C-2, C-4): Carbons attached to bromine are typically found in the 110-125 ppm range.

-

C-H (C-3, C-5): These signals will be identifiable by their splitting due to C-F coupling (²JCF for C-5, ³JCF for C-3).

-

C-CONH₂ (C-1): This quaternary carbon will also show coupling to the fluorine atom (³JCF).

-

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) | Rationale |

|---|---|---|---|---|

| C=O | ~166 | s | - | Standard chemical shift for a benzamide carbonyl. |

| C-6 | ~160 | d | ¹J ≈ 250 | Direct attachment to F causes significant deshielding and large coupling. |

| C-1 | ~135 | d | ³J ≈ 3 | Quaternary carbon adjacent to the amide group. |

| C-5 | ~133 | d | ²J ≈ 15-20 | C-H carbon ortho to fluorine. |

| C-3 | ~130 | d | ⁴J ≈ 2 | C-H carbon para to fluorine. |

| C-4 | ~120 | d | ³J ≈ 4 | C-Br carbon meta to fluorine. |

| C-2 | ~115 | d | ²J ≈ 20-25 | C-Br carbon ortho to fluorine. |

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information from the fragmentation pattern of the molecule.

The Molecular Ion Peak ([M]⁺˙)

The most critical feature in the mass spectrum is the molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern is expected. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of two units.

-

Isotopic Pattern: A molecule with two bromine atoms will exhibit three peaks for the molecular ion:

-

[M]⁺˙: Contains two ⁷⁹Br atoms.

-

[M+2]⁺˙: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺˙: Contains two ⁸¹Br atoms.

-

-

Relative Intensity: The relative intensity of these peaks will be approximately 1:2:1.

-

Monoisotopic Mass: The calculated monoisotopic mass for C₇H₄⁷⁹Br₂FNO is 294.874 Da . The mass spectrum should show a cluster of peaks centered around m/z 295, 297, and 299. The presence of this distinct pattern is definitive proof of a dibrominated compound.

Key Fragmentation Pathways

The molecular ion is a radical cation that can undergo fragmentation to produce more stable daughter ions.[6] The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

Caption: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z (⁷⁹Br) | Ion Structure | Neutral Loss | Rationale |

|---|---|---|---|

| 295/297/299 | [C₇H₄Br₂FNO]⁺˙ | - | Molecular Ion ([M]⁺˙) |

| 279/281/283 | [C₇H₃Br₂FO]⁺ | ·NH₂ | Alpha-cleavage loss of the amino radical, forming a stable acylium ion.[7] |

| 251/253/255 | [C₆H₃Br₂F]⁺ | CO (from F1) | Loss of carbon monoxide from the acylium ion is a common pathway for benzoyl derivatives.[8] |

| 216/218 | [C₇H₄BrFNO]⁺ | ·Br | Cleavage of a C-Br bond, one of the weaker bonds in the molecule. |

| 188/190 | [C₆H₄BrFN]⁺˙ | CO (from M) | Direct loss of carbon monoxide from the molecular ion is also possible. |

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to allow for the observation of the exchangeable amide protons.

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set spectral width to ~16 ppm.

-

Use a 30° pulse angle with a relaxation delay (d1) of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0 ppm).[5]

-

Set spectral width to ~200 ppm.

-

Acquire at least 64 scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Set spectral width to ~250 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise for quaternary carbons.

-

-

Data Processing: Apply an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C/¹⁹F) before Fourier transformation. Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Mass Spectrometry Data Acquisition Protocol

-

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatography-Mass Spectrometry (GC-MS) or a direct insertion probe system.

-

Ionization Method: Electron Ionization (EI) at 70 eV. This standard energy level promotes reproducible fragmentation and allows for library matching.[2]

-

Sample Introduction (GC-MS):

-

Dissolve the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane).

-

Inject 1 µL into the GC.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program, for example: hold at 100 °C for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

-

-

Mass Analyzer: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion cluster based on its characteristic 1:2:1 isotopic pattern for a dibromo compound. Propose fragment structures for major peaks by calculating mass differences from the parent ion.

Conclusion

The structural elucidation of this compound is readily achievable through a combined NMR and MS approach. The predicted ¹H and ¹⁹F NMR spectra offer definitive proof of the substituent arrangement on the aromatic ring through characteristic chemical shifts and H-F coupling patterns. The ¹³C NMR spectrum, with its large ¹JCF coupling, confirms the position of the fluorine atom. Finally, high-resolution mass spectrometry provides an unambiguous molecular formula and the characteristic 1:2:1 isotopic cluster for the molecular ion, which is the hallmark of a dibrominated species. The predictable fragmentation pathways further corroborate the proposed structure. The methodologies and spectral interpretations presented in this guide provide a robust blueprint for the analysis and quality control of this and structurally related compounds.

References

- 1. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. colorado.edu [colorado.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2,4-Dibromo-6-fluorobenzamide in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the compound's solubility. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability, efficacy, and overall developability.[1][2] Poor solubility can lead to unpredictable in vitro results, hinder formulation development, and ultimately cause the failure of an otherwise promising therapeutic agent.[1][2] This guide provides a comprehensive technical overview of the solubility of 2,4-Dibromo-6-fluorobenzamide, a halogenated aromatic amide of interest in medicinal chemistry, in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and analyze the molecular-level interactions that govern its behavior in different solvent environments.

Molecular Profile of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent chemical properties.

The structure is characterized by a benzene ring substituted with two bromine atoms, a fluorine atom, and a primary amide group (-CONH₂). This combination of functional groups imparts a significant degree of polarity to the molecule. The amide group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen's lone pair).[6][7] The electronegative halogen atoms (Br and F) contribute to the molecule's overall dipole moment and can participate in weaker halogen bonding interactions.[8][9][10] A calculated dipole moment of 3.85 Debye for a similar N-methoxy derivative highlights the pronounced polarity of this class of molecules.[11]

Predicted Solubility Profile

Based on the "like dissolves like" principle, which states that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, we can predict the qualitative solubility of this compound.[12][13][14][15][16] The presence of the polar amide group and multiple halogens suggests that it will exhibit favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the amide group.[17] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | High polarity and ability to accept hydrogen bonds.[18] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Moderate polarity; can act as hydrogen bond acceptors. |

| Ketones | Acetone | Moderate | Polar aprotic solvent, good hydrogen bond acceptor. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Similar halogen functionalities may offer favorable interactions. |

| Non-Polar | Hexane, Toluene | Low | Significant mismatch in polarity.[15][16] |

| Aqueous | Water | Low | Despite its polarity, the large, hydrophobic aromatic ring and heavy bromine atoms likely limit aqueous solubility.[14] |

Experimental Determination of Solubility: The Shake-Flask Method

To move from prediction to empirical data, a reliable experimental method is required. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[19] It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

-

Preparation: Add an excess amount of crystalline this compound to a series of glass vials, each containing a precisely measured volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[19]

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours, which should be confirmed by taking measurements at different time points (e.g., 24h and 48h) to see if the concentration has plateaued.[1][20]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle. For more rapid and complete separation, centrifuge the vials at the same temperature.[1][20]

-

Sample Collection: Carefully extract a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) can also be used.[1]

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][21]

-

Calculation: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.[21]

Workflow Diagram

Caption: Shake-Flask method for solubility determination.

Scientific Analysis of Solvent-Solute Interactions

The solubility of this compound is dictated by a complex interplay of intermolecular forces between the solute and the solvent molecules.[22]

The Power of Hydrogen Bonding

The primary driver for high solubility will be the ability of the solvent to form strong hydrogen bonds with the amide group of the benzamide.[6][17]

-

In Polar Protic Solvents (e.g., Methanol): These solvents are excellent hydrogen bond donors and acceptors. The solvent's hydroxyl group can donate a hydrogen bond to the carbonyl oxygen of the amide and accept a hydrogen bond from the amide's N-H groups. This strong, specific interaction effectively solvates the molecule, overcoming the crystal lattice energy and leading to high solubility.[17][22]

-

In Polar Aprotic Solvents (e.g., DMSO): Solvents like DMSO are strong hydrogen bond acceptors but cannot donate hydrogen bonds. They can interact favorably with the N-H groups of the amide. While not as comprehensive as the interactions with protic solvents, this is still a significant stabilizing interaction that promotes solubility.

Polarity and Dipole-Dipole Interactions

The benzamide's significant polarity means that dipole-dipole interactions will also play a crucial role.[15] Solvents with high dielectric constants can effectively shield the partial charges on the solute molecule, facilitating its dissolution.[15] This explains why polar solvents, in general, are more effective than non-polar ones like hexane, where only weak London dispersion forces can be established.[15]

The Role of Halogen Atoms

The bromine and fluorine atoms contribute to the molecule's polarity and can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (like the oxygen or nitrogen on another molecule or solvent).[10] While weaker than hydrogen bonds, these interactions can influence crystal packing and solvation.[8][9] In solvents like dichloromethane, interactions between the C-Cl and the C-Br/C-F dipoles can contribute to solubility.

Diagram of Molecular Interactions

Caption: Key solvent-solute interactions.

Conclusion: A Framework for Understanding and Application

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]

- 4. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]

- 5. This compound - CAS:904285-17-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Hydrogen bonding vs. halogen bonding: the solvent decides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen bonding vs. halogen bonding: the solvent decides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]

- 12. youtube.com [youtube.com]

- 13. chem.ws [chem.ws]

- 14. Khan Academy [khanacademy.org]

- 15. youtube.com [youtube.com]

- 16. quora.com [quora.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. bioassaysys.com [bioassaysys.com]

- 22. al-kindipublisher.com [al-kindipublisher.com]

2,4-Dibromo-6-fluorobenzamide material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 2,4-Dibromo-6-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 904285-17-2). It is intended for laboratory personnel engaged in research and development activities. The information herein is synthesized from established safety data sheets and chemical databases to ensure a high standard of accuracy and practical applicability.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic compound.[1][2] Its structure, characterized by two bromine atoms and one fluorine atom on the benzene ring, imparts specific chemical properties that influence its reactivity and potential hazards.[1] Understanding these properties is fundamental to its safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 904285-17-2 | [2][3][4][5] |

| Molecular Formula | C7H4Br2FNO | [2][3][4] |

| Molecular Weight | 296.92 g/mol | [2][3] |

| Boiling Point | 269.7±40.0 °C (Predicted) | [2] |

| Density | 2.051±0.06 g/cm3 (Predicted) | [2] |

The presence of multiple halogen substituents suggests that this compound is likely a solid at room temperature with low water solubility, which are important considerations for both experimental design and spill cleanup procedures.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively available, it is classified as an irritant.[4] Based on data from structurally similar halogenated aromatic compounds, it is prudent to assume it may cause skin, eye, and respiratory irritation.[6][7][8]

Potential Health Effects:

-

Ingestion: May be harmful if swallowed.[9]

Hazardous Combustion Products: In the event of a fire, thermal decomposition can lead to the release of highly toxic and irritating gases and vapors, including:

-

Nitrogen oxides (NOx)[10]

Laboratory Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure. The following workflow diagram illustrates the key steps for safe handling in a laboratory environment.

Caption: Workflow for Safe Handling of this compound.

Detailed PPE Protocol:

-

Eye and Face Protection: Always wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12] A face shield may be necessary for operations with a higher risk of splashing.[6]

-

Skin Protection: A standard laboratory coat should be worn.[13] Wear appropriate protective gloves, such as nitrile gloves, and inspect them before use.[8][13] Clothing should cover all exposed skin.[10]

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[12]

Emergency Procedures

Prompt and correct response to an emergency can significantly mitigate potential harm.

First Aid Measures

The following table outlines the immediate first aid steps to be taken in case of exposure.[3][10]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, perform artificial respiration. Seek immediate medical attention.[3][10][14] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][10][11][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][10] |

Accidental Release Measures

In the event of a spill, follow this response workflow:

Caption: Emergency Spill Response Workflow.

Key Spill Response Steps:

-

Personal Precautions: Avoid dust formation and contact with the material. Use personal protective equipment as outlined above.[3]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as its environmental impact is not fully known.[3][6]

-

Methods for Cleaning Up: Collect the spilled material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum or by gently sweeping). Place the material into a suitable, closed container for disposal.[3][6][15]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3][10]

-

Specific Hazards: As mentioned, combustion can produce toxic gases.[10][11]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[6][10]

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage Conditions:

Disposal:

-

Disposal of this material and its container must be done in accordance with local, regional, and national hazardous waste regulations.[3][11]

-

Do not dispose of it into the sewer system.[10]

-

Adhered or collected material from spills should be promptly disposed of in a suitable hazardous waste container.[3]

References

- 1. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]

- 2. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 904285-17-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound - CAS:904285-17-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.fr [fishersci.fr]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Differential Reactivity of Bromine Atoms in 2,4-Dibromo-6-fluorobenzamide

Abstract

2,4-Dibromo-6-fluorobenzamide is a polyfunctionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. The presence of two distinct bromine atoms, governed by a complex interplay of electronic and steric influences from adjacent fluoro and amide functionalities, presents both a challenge and an opportunity for selective chemical modification. This in-depth guide provides a comprehensive analysis of the factors dictating the reactivity of the C2 and C4-bromine atoms. We will dissect the underlying principles of steric hindrance and electronic activation, and translate this theory into practice with detailed protocols for achieving site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to strategically leverage this versatile building block in complex molecule synthesis.

Introduction: The Dichotomy of Reactivity in a Polyhalogenated Arene

The synthetic utility of dihaloarenes is often determined by the ability to selectively functionalize one halogen over the other. In the case of this compound, the molecule is not symmetric. The chemical environment of the bromine atom at the C2 position is profoundly different from that at the C4 position. Understanding these differences is paramount to predicting and controlling reaction outcomes.

The core of this analysis rests on two competing factors:

-

Electronic Effects: The electron density at each carbon-bromine (C-Br) bond, which is modulated by the inductive and resonance effects of the fluorine and amide substituents. This primarily influences the kinetic favorability of reactions like the oxidative addition step in cross-coupling catalysis.

-

Steric Effects: The physical obstruction around each bromine atom, which governs the accessibility of the reaction site to catalysts and reagents. This is a critical factor, especially when employing bulky catalyst-ligand complexes.[1][2]

This guide will systematically explore how these factors can be manipulated through the strategic selection of reaction conditions to achieve high regioselectivity.

The Electronic and Steric Landscape of this compound

The reactivity of each C-Br bond is dictated by the cumulative influence of the neighboring functional groups.

-

Fluorine (at C6): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), lowering the electron density of the entire aromatic ring. This effect is strongest at the ortho position (C1 and C5) and diminishes with distance.[3] This general deactivation makes the C-Br bonds more susceptible to oxidative addition by electron-rich low-valent metal catalysts (e.g., Pd(0)).

-

Amide (-CONH2 at C1): The amide group presents a dual electronic nature. The carbonyl oxygen is electron-withdrawing (-I), while the nitrogen atom's lone pair can donate electron density into the ring through resonance (+M).[4][5] This resonance effect directs activation to the ortho (C2, C6) and para (C4) positions. Furthermore, the amide can act as a directing group in certain metal-catalyzed C-H activation or metalation reactions, typically favoring the ortho position.[6][7]

-

Bromine (at C2 and C4): Bromine atoms themselves are deactivating via their inductive effect (-I) but are weak ortho/para directors due to a +M effect.

Synthesizing the Effects:

-

C2-Bromine: This position is subject to the strong inductive pull of the ortho fluorine atom and the resonance-donating and inductively-withdrawing effects of the ortho amide group. The convergence of these effects makes the C2 carbon significantly electron-deficient and thus, electronically "activated" for oxidative addition. However, it is also severely sterically hindered, flanked on both sides by the amide and fluoro groups.[7][8]

-

C4-Bromine: This position is para to the electron-withdrawing fluorine and meta to the amide group. While still on an electron-poor ring, the direct electronic activation at C4 is less pronounced than at C2. Critically, the C4 position is sterically unencumbered, making it readily accessible to bulky reagents.

The following diagram illustrates the key forces at play that determine the reactivity at each bromine site.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

- 3. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ortho effect - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Dibromo-6-fluorobenzamide

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of 2,4-Dibromo-6-fluorobenzamide, a key building block in contemporary medicinal chemistry and materials science. By dissecting the interplay of its substituents—two bromine atoms, a fluorine atom, and a primary amide group—we will identify and rationalize the molecule's primary electrophilic and nucleophilic centers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this poly-halogenated aromatic compound for novel molecular design and synthesis. We will explore the theoretical underpinnings of its reactivity, propose experimental validation protocols, and provide actionable insights for its strategic deployment in synthetic applications.

Introduction: The Strategic Importance of Poly-functionalized Aromatics

Halogenated benzamides are a cornerstone in the development of pharmaceuticals and functional materials. The strategic incorporation of halogens can profoundly influence a molecule's pharmacokinetic profile, metabolic stability, and binding affinity to biological targets. This compound (CAS 904285-17-2) is a particularly intriguing scaffold due to its dense and varied functionalization.[1][2][3] The presence of three halogen atoms with differing electronic properties, combined with the versatile amide moiety, creates a molecule with distinct regions of high and low electron density, predisposing it to a range of chemical transformations. Understanding the nuanced electronic effects at play is paramount for predicting its behavior in complex reaction environments and for designing rational synthetic routes.

The Electronic Architecture of this compound

The reactivity of this compound is dictated by the cumulative electronic influence of its substituents on the aromatic ring and the amide group. These effects can be broadly categorized into inductive and resonance effects.

-

Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds due to the electronegativity of an atom. All three halogen atoms (F, Br) and the oxygen of the carbonyl group exert a strong inductive electron-withdrawing effect.[4][5][6] The order of electronegativity, and thus the strength of the inductive effect, is F > O > Br.

-

Resonance Effect (+M/-M): This involves the donation or withdrawal of electron density through the pi system, which can be visualized with resonance structures.

-

The halogen atoms, possessing lone pairs of electrons, exhibit a +M (electron-donating) effect, which directs incoming electrophiles to the ortho and para positions.[7][8] However, for halogens, the -I effect is generally considered to dominate, leading to an overall deactivation of the ring towards electrophilic aromatic substitution compared to benzene.[5]

-

The amide group is more complex. The nitrogen atom's lone pair can be delocalized into the aromatic ring (+M effect), activating the ortho and para positions.[9][10] Conversely, the lone pair can also be delocalized onto the carbonyl oxygen, reducing its availability for donation to the ring. This dual resonance capability makes the amide a moderately activating, ortho-, para-directing group.[11][12]

-

The combination of these effects in this compound results in a highly polarized molecule. The strong -I effects of the halogens and the carbonyl group render the aromatic ring generally electron-deficient. However, the +M effects of the halogens and the amide nitrogen create localized areas of higher electron density, particularly at the C5 position.

Identification of Key Reactive Sites

Based on the electronic principles outlined above, we can pinpoint the primary electrophilic and nucleophilic sites within this compound.

Electrophilic Sites

The molecule presents several sites susceptible to attack by nucleophiles:

-

The Carbonyl Carbon (C=O): This is the most prominent electrophilic center. The significant electronegativity difference between carbon and oxygen, coupled with the resonance stabilization of the resulting tetrahedral intermediate, makes this carbon highly susceptible to nucleophilic acyl substitution.[13]

-

The Aromatic Carbons Bearing Bromine (C2 and C4): While the aromatic ring is generally nucleophilic, the carbons bonded to the bromine atoms are activated towards certain types of nucleophilic attack, particularly in the context of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). In these reactions, oxidative addition of a low-valent metal complex to the C-Br bond is a key step, facilitated by the electron-withdrawing nature of the substituents. The C4-Br bond is generally more reactive than the C2-Br bond due to reduced steric hindrance.

-

The Aromatic Ring (under specific conditions): In reactions proceeding via a benzyne mechanism, the protons ortho to the halogens can be abstracted by a very strong base, leading to an elimination-addition pathway for nucleophilic aromatic substitution.[14]

Nucleophilic Sites

Conversely, the molecule possesses several sites that can act as nucleophiles:

-

The Aromatic Ring (C5 position): The concerted directing effects of the substituents make the C5 position the most electron-rich and, therefore, the most nucleophilic site on the aromatic ring for electrophilic aromatic substitution. The amide group at C1 and the fluorine at C6 strongly direct ortho and para, both activating the C5 position. The bromine at C4 also directs to the C5 position (ortho).

-

The Amide Nitrogen and Oxygen: The lone pairs of electrons on the amide nitrogen and oxygen atoms confer nucleophilicity. The nitrogen is generally the more nucleophilic of the two in reactions like N-alkylation or N-acylation, although protonation or complexation often occurs at the more basic carbonyl oxygen.

Visualizing Reactivity: Electron Distribution and Reaction Pathways

To better illustrate the concepts discussed, we can use diagrams to represent the molecule's structure and potential reaction pathways.

Caption: Chemical structure of this compound.

Caption: Electrophilic and nucleophilic sites of this compound.

Experimental Protocols for Reactivity Profiling

The following protocols outline methods to experimentally validate the predicted electrophilic and nucleophilic sites.

Probing the Electrophilic Carbonyl Carbon: Nucleophilic Acyl Substitution

This experiment aims to confirm the electrophilicity of the carbonyl carbon via a classic saponification reaction.

Methodology:

-

Dissolution: Dissolve 100 mg of this compound in 5 mL of ethanol in a round-bottom flask.

-

Reagent Addition: Add 2 mL of a 2M aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, acidify the reaction mixture with 2M hydrochloric acid until a precipitate forms.

-

Isolation and Analysis: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of 2,4-Dibromo-6-fluorobenzoic acid. The conversion of the amide to a carboxylic acid confirms the electrophilic nature of the carbonyl carbon.

Investigating the Nucleophilic Aromatic Ring: Electrophilic Aromatic Substitution

This protocol uses a nitration reaction to identify the most nucleophilic position on the aromatic ring.

Methodology:

-

Reagent Preparation: In a flask cooled in an ice bath, slowly add 50 mg of this compound to 2 mL of concentrated sulfuric acid, ensuring the temperature remains below 10 °C.

-

Nitration: While stirring, add a cooled mixture of 0.5 mL of concentrated sulfuric acid and 0.5 mL of concentrated nitric acid dropwise.

-

Reaction: Maintain the reaction at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture over crushed ice.

-

Isolation and Analysis: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. Characterize the product using ¹H NMR and NOESY spectroscopy to determine the regioselectivity of the nitration. The primary product is expected to be 2,4-Dibromo-6-fluoro-5-nitrobenzamide, confirming the C5 position as the most nucleophilic site.

Conclusion and Future Directions

This compound is a richly functionalized molecule with a well-defined set of electrophilic and nucleophilic centers. The carbonyl carbon stands out as the primary electrophilic site for nucleophilic acyl substitution, while the C5 position of the aromatic ring is the most susceptible to electrophilic attack. The bromine-substituted carbons also serve as key electrophilic handles for transition metal-catalyzed transformations. The amide nitrogen and oxygen provide nucleophilic character for further functionalization. A thorough understanding of this electronic landscape, as outlined in this guide, is crucial for unlocking the full synthetic potential of this versatile building block in the rational design of novel pharmaceuticals and advanced materials. Future work should focus on quantifying the relative reactivity of the C2 and C4 positions in cross-coupling reactions and exploring the coordination chemistry of the amide group.

References

- 1. 904285-17-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound - CAS:904285-17-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]

- 4. quora.com [quora.com]

- 5. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. www1.lasalle.edu [www1.lasalle.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. homework.study.com [homework.study.com]

- 10. Solved What is the directing effect of the amide group on | Chegg.com [chegg.com]

- 11. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. One moment, please... [chemistrysteps.com]

The Strategic Role of 2,4-Dibromo-6-fluorobenzamide in the Synthesis of Potent Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Halogenated Benzamide

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 2,4-Dibromo-6-fluorobenzamide has emerged as a pivotal building block, particularly in the development of targeted cancer therapies. Its unique trifunctionalized aromatic core, featuring two distinct bromine atoms and a fluorine atom, offers a versatile platform for the construction of complex molecular architectures with significant biological activity. The presence and positioning of these halogen atoms are not merely incidental; they are deliberately incorporated to modulate the physicochemical and pharmacokinetic properties of the final bioactive compounds, enhancing metabolic stability and target binding affinity.[1][2] This guide will provide an in-depth exploration of the role of this compound in the synthesis of bioactive compounds, with a particular focus on its application in the creation of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer drugs.

Core Application: A Linchpin in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in selective cancer cell death.[3] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for the treatment of various cancers.[3] The benzamide moiety is a key pharmacophore in many existing PARP inhibitors, and substituted benzamides have been extensively synthesized and evaluated for their PARP inhibitory activity.[5][6]

While the precise, publicly disclosed synthesis of every commercial PARP inhibitor is not always available, the patent literature reveals the strategic use of di-halogenated and fluorinated benzamide cores in their synthesis. This compound serves as an ideal precursor for the construction of these complex heterocyclic systems due to the differential reactivity of its bromine atoms, allowing for sequential and site-selective functionalization.

The Strategic Advantage of the Substitution Pattern

The 2,4-dibromo substitution pattern on the benzamide ring is a key design element. It provides two reactive handles for the introduction of diverse chemical functionalities through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This allows for the construction of the biaryl structures often found in potent PARP inhibitors. The fluorine atom at the 6-position plays a crucial role in modulating the electronic properties of the ring and can enhance the metabolic stability and binding affinity of the final compound.[1][2]

Synthetic Strategies: Harnessing the Reactivity of this compound

The synthesis of PARP inhibitors from this compound typically involves a series of palladium-catalyzed cross-coupling reactions to build the core scaffold of the final bioactive molecule. The differential reactivity of the bromine atoms can often be exploited for sequential couplings.

Key Transformation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1][7] In the context of synthesizing PARP inhibitors from this compound, this reaction is employed to couple the aryl bromide with a variety of boronic acids or esters, introducing new aryl or heteroaryl groups.

General Reaction Scheme:

References

- 1. US10189837B2 - Crystalline (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one tosylate salt - Google Patents [patents.google.com]

- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 7. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 2,4-Dibromo-6-fluorobenzamide for Drug Discovery Scaffolds

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth technical overview and detailed protocols for the strategic application of this reaction to 2,4-Dibromo-6-fluorobenzamide, a versatile and challenging substrate relevant to pharmaceutical and materials science. We will explore the mechanistic nuances, the critical parameters for controlling site-selectivity between the two bromine atoms, and provide field-proven methodologies for achieving both selective mono-arylation and exhaustive di-arylation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex, fluorinated biaryl scaffolds.

Introduction: The Strategic Value of Fluorinated Biaryl Benzamides

Biaryl structures are privileged motifs in medicinal chemistry, forming the core of numerous approved drugs.[3][4] The incorporation of fluorine into these scaffolds can profoundly enhance pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[5][6] The substrate, this compound, presents a unique synthetic opportunity. Its di-bromo functionality allows for stepwise, selective introduction of different aryl groups, creating a pathway to complex, unsymmetrical molecules from a single starting material.[7][8]

However, the substrate's structure presents distinct challenges:

-

Site-Selectivity: With two identical halogen atoms, controlling which C-Br bond reacts first is paramount for predictable synthesis.[8][9]

-

Steric Hindrance: The C-2 bromine is flanked by both a fluorine atom and the benzamide group, creating a sterically demanding environment that can impede catalyst performance.[10][11][12]

This guide will dissect these challenges and provide robust solutions, transforming this complex substrate into a valuable building block for discovery programs.

The Mechanistic Core: A Self-Validating Catalytic System

The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle.[1][13] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Role of the Base: The Transmetalation Engine

The base is arguably the most critical activating agent in the cycle. It does not merely create a basic medium; its primary function is to activate the organoboron species.[14][15] This occurs via one of two predominant pathways:

-

Boronate Pathway: The base (e.g., OH⁻, OR⁻) attacks the electron-deficient boron atom of the boronic acid (Ar'B(OH)₂) to form a more nucleophilic "ate" complex, or boronate (Ar'B(OH)₃⁻).[16][17] This anionic species possesses a heightened ability to transfer its aryl group to the palladium(II) center during transmetalation.

-

Hydroxide/Alkoxide Pathway: The base first displaces the halide on the palladium complex (Ar-Pd(II)L₂(X)) to form an intermediate like Ar-Pd(II)L₂(OH). This complex then reacts with the neutral boronic acid.[15]

Computational and experimental evidence often favors the boronate pathway as the major contributor, especially with common bases like carbonates and phosphates.[16][17] The choice of base directly impacts reaction kinetics and can be tuned to accommodate base-sensitive functional groups.[14]

Ligand Selection: Taming Steric Hindrance

For substrates like this compound, where significant steric crowding exists around the C-2 position, the choice of ligand is non-negotiable for achieving high yields. Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[18][19][20]

-

Function: These large ligands form a coordinatively unsaturated, highly reactive monoligated Pd(0)L species, which is often the active catalyst for oxidative addition.[13] They also create a "pocket" around the palladium center that stabilizes the complex and accelerates the reductive elimination step, which can be slow for sterically hindered products.[11]

-

Causality: Without an appropriate bulky ligand, the oxidative addition into the sterically encumbered C-Br bond may fail, or the final reductive elimination step to release the tetra-ortho-substituted biaryl product may be prohibitively slow, leading to catalyst decomposition and low yields.[12]

Controlling Site-Selectivity: A Predictable Outcome

With two C-Br bonds, achieving selective mono-arylation is a primary objective. The selectivity is governed by a combination of steric and electronic factors, with sterics being the dominant force in this substrate.

-

C-4 Position (Less Hindered): This position is flanked by a hydrogen and a bromine. Oxidative addition of the palladium catalyst at this site is significantly more favorable.

-

C-2 Position (More Hindered): This position is sterically shielded by the ortho-fluorine and ortho-benzamide groups. This high local steric demand creates a significant kinetic barrier for the insertion of the bulky palladium catalyst.

Therefore, under kinetically controlled conditions (i.e., using ~1 equivalent of boronic acid, moderate temperatures, and shorter reaction times), the Suzuki-Miyaura coupling will overwhelmingly occur at the C-4 position .[21][22] This predictable selectivity is the key to the substrate's utility.

Experimental Protocols